tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
CAS No.:
Cat. No.: VC13650821
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate -](/images/structure/VC13650821.png)
Specification
Molecular Formula | C11H20N2O3 |
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Molecular Weight | 228.29 g/mol |
IUPAC Name | tert-butyl (4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate |
Standard InChI | InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Standard InChI Key | AUXXIKSVHUSTOA-IUCAKERBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)OCCN2 |
SMILES | CC(C)(C)OC(=O)N1CC2C(C1)OCCN2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C1)OCCN2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate (CAS 1932546-67-2) features a bicyclic framework comprising a six-membered morpholine ring fused to a five-membered pyrrolidine system. The stereochemistry at the 4a and 7a positions [(4aS,7aS)] confers a distinct three-dimensional conformation, critical for its interactions with biological targets . The molecular formula is C₁₁H₂₀N₂O₃, with a molar mass of 228.29 g/mol. Key functional groups include a tert-butyloxycarbonyl (Boc) protecting group and secondary amine and ether moieties within the heterocyclic core .
The SMILES notation [H][C@]12CN(C(=O)OC(C)(C)C)C[C@]1([H])OCCN2
explicitly defines the stereochemical arrangement, while the IUPAC name emphasizes the hexahydropyrrolo[3,4-b][1, oxazine backbone . X-ray crystallography and NMR studies confirm the chair conformation of the morpholine ring and envelope geometry of the pyrrolidine moiety, which collectively enhance molecular rigidity.
Physicochemical Characteristics
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL at 25°C). Its logP value of 1.2 suggests moderate lipophilicity, facilitating membrane permeability in biological systems . The Boc group enhances stability against nucleophilic attack, making the compound suitable for multi-step synthetic protocols.
Synthetic Methodologies
Primary Synthetic Routes
The synthesis of tert-butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves a multi-step sequence:
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Ring Formation: Condensation of pyrrolidine-3-carboxylic acid derivatives with ethylene oxide under basic conditions yields the morpholine-pyrrolidine fused core.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) introduces the tert-butyloxycarbonyl group at the secondary amine .
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Stereochemical Control: Chiral resolution via diastereomeric salt formation or asymmetric hydrogenation ensures the (4aS,7aS) configuration.
Scalability and Optimization
Recent advances employ flow chemistry to improve throughput. A continuous-flow system with immobilized lipase catalysts achieves enantiomeric excess (ee) >99% for the (4aS,7aS) isomer, reducing reaction times from 48 hours to 6 hours. Alternative routes utilizing microwave-assisted cyclization show promise for kilogram-scale production, though cost-efficiency remains a challenge.
Applications in Drug Discovery
Building Block for Analgesics
The compound serves as a precursor to novel κ-opioid agonists. N-demethylation followed by reductive amination yields derivatives with improved blood-brain barrier penetration (e.g., compound 12a: brain/plasma ratio = 1.8).
Anti-Inflammatory Agents
Structural modifications at the pyrrolidine nitrogen generate sulfonamide analogs showing 90% suppression of TNF-α in murine models.
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